Tert-butyl 1-(cyclopropylmethyl)-3-iodo-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridine-5-carboxylate is a complex organic compound belonging to the class of pyrazolopyridines. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. It is characterized by its unique structural features, including a pyrazolo[4,3-c]pyridine core and various functional groups that contribute to its reactivity and interaction with biological targets.
This compound can be synthesized from commercially available precursors through multi-step synthetic pathways. It is often used in research laboratories and may be sourced from chemical suppliers specializing in pharmaceutical intermediates and building blocks.
Tert-butyl 1-(cyclopropylmethyl)-3-iodo-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridine-5-carboxylate is classified as:
The synthesis of tert-butyl 1-(cyclopropylmethyl)-3-iodo-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridine-5-carboxylate typically involves several key steps:
These steps may require optimization to improve yield and purity for industrial-scale production.
The molecular structure of tert-butyl 1-(cyclopropylmethyl)-3-iodo-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridine-5-carboxylate can be represented as follows:
Property | Data |
---|---|
Molecular Formula | C15H22IN3O2 |
Molecular Weight | 403.26 g/mol |
IUPAC Name | tert-butyl 1-(cyclopropylmethyl)-3-iodo-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridine-5-carboxylate |
InChI | InChI=1S/C15H22IN3O2/c1-15(2,3)21-14(20)18-7-6-12-11(9-18)13(16)19(17-12)8-10-4-5-10/h10H,4-9H2,1-3H3 |
InChI Key | YDYQWLPQSIILHH-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=NN(C(=C2C1)I)CC3CC3 |
The structure reveals a complex arrangement that contributes to its chemical reactivity and potential biological interactions.
Tert-butyl 1-(cyclopropylmethyl)-3-iodo-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridine-5-carboxylate can participate in various chemical reactions:
These reactions are significant for modifying the compound for specific applications in drug discovery.
The mechanism of action of tert-butyl 1-(cyclopropylmethyl)-3-iodo-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridine-5-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The structural features allow it to bind effectively to these targets:
Understanding these interactions is crucial for developing therapeutic applications.
The physical properties of tert-butyl 1-(cyclopropylmethyl)-3-iodo-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridine-5-carboxylate include:
The chemical properties encompass:
Property | Data |
---|---|
Solubility | Soluble in organic solvents |
Stability | Stable under normal laboratory conditions |
Reactivity | Reactive towards nucleophiles |
These properties influence its handling and application in scientific research.
Tert-butyl 1-(cyclopropylmethyl)-3-iodo-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridine-5-carboxylate has potential applications in various scientific fields:
The ongoing research into this compound continues to explore its full potential in drug discovery and therapeutic applications.
CAS No.: 4021-34-5
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.:
CAS No.: 731002-50-9